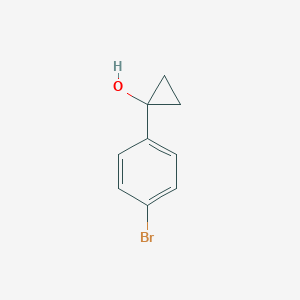

1-(4-Bromophenyl)cyclopropanol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromophenyl)cyclopropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c10-8-3-1-7(2-4-8)9(11)5-6-9/h1-4,11H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKWRAYGCDLYUSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=C(C=C2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109240-30-4 | |

| Record name | 1-(4-bromophenyl)cyclopropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(4-Bromophenyl)cyclopropanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 1-(4-Bromophenyl)cyclopropanol, a halogenated aromatic intermediate with significant potential in organic synthesis and pharmaceutical development. This document collates available physicochemical data, outlines a probable synthetic route, and offers an analysis of its expected spectral characteristics.

Core Chemical Properties

This compound, with the CAS number 109240-30-4, is a solid at room temperature. It is characterized by a molecular formula of C₉H₉BrO and a molecular weight of 213.07 g/mol .[1] While its primary utility lies as a building block for more complex molecules in organic synthesis, particularly in the development of potential therapeutic compounds, detailed experimental data remains somewhat limited in publicly accessible literature.[2] The compound is generally soluble in organic solvents but insoluble in water. For long-term storage, it is recommended to be sealed in a dry environment and kept in a freezer at -20°C.[1]

| Property | Value | Reference |

| CAS Number | 109240-30-4 | [1] |

| Molecular Formula | C₉H₉BrO | [1] |

| Molecular Weight | 213.07 g/mol | [1] |

| Melting Point | 78-79 °C | |

| Boiling Point | 289.7 ± 23.0 °C at 760 mmHg (Predicted) | [3] |

| Appearance | Solid | |

| Solubility | Soluble in organic solvents, insoluble in water | [4] |

| Storage | Sealed in dry, store in freezer, under -20°C | [1] |

Synthesis Methodology: The Kulinkovich Reaction

A plausible and widely utilized method for the synthesis of 1-substituted cyclopropanols is the Kulinkovich reaction. This reaction involves the treatment of an ester with a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst. For the preparation of this compound, methyl 4-bromobenzoate would serve as a suitable starting material.

Generalized Experimental Protocol

Materials:

-

Methyl 4-bromobenzoate

-

Anhydrous Tetrahydrofuran (THF)

-

Titanium(IV) isopropoxide

-

Ethylmagnesium bromide (solution in THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

A flame-dried round-bottom flask equipped with a magnetic stir bar is charged with anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

-

The flask is cooled to 0 °C in an ice bath.

-

Methyl 4-bromobenzoate (1.0 equivalent) and titanium(IV) isopropoxide (catalytic amount, e.g., 0.1-1.0 equivalents) are added to the cooled THF. The solution is stirred at 0 °C for approximately 10 minutes.

-

A solution of ethylmagnesium bromide in THF (typically 2.0-2.2 equivalents) is added dropwise to the reaction mixture while maintaining the temperature at 0 °C.

-

After the addition is complete, the reaction is allowed to stir at room temperature for a period of time, which may range from a few hours to overnight, until the reaction is complete (monitored by TLC).

-

The reaction is then carefully quenched by the addition of a saturated aqueous solution of NH₄Cl.

-

The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford this compound.

Caption: Synthetic workflow for this compound.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following data is estimated based on the analysis of structurally similar compounds.

¹H NMR Spectroscopy (Estimated)

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the bromophenyl group and the aliphatic protons of the cyclopropyl ring. The aromatic protons will likely appear as two doublets due to the para-substitution pattern. The methylene protons on the cyclopropane ring are diastereotopic and are expected to appear as complex multiplets. The hydroxyl proton will present as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (2H, ortho to Br) | 7.40 - 7.55 | Doublet |

| Aromatic (2H, meta to Br) | 7.20 - 7.35 | Doublet |

| Cyclopropyl (CH₂) | 1.00 - 1.30 | Multiplet |

| Cyclopropyl (CH₂) | 0.80 - 1.10 | Multiplet |

| Hydroxyl (OH) | 1.50 - 2.50 | Broad Singlet |

¹³C NMR Spectroscopy (Estimated)

The carbon NMR spectrum will feature signals for the six carbons of the aromatic ring, with two quaternary carbons and four methine carbons. The cyclopropane ring will show one quaternary carbon (attached to the hydroxyl and phenyl groups) and two methylene carbons.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-Br (Aromatic) | 120 - 125 |

| C-H (Aromatic) | 128 - 132 |

| C-C (Aromatic, ipso to cyclopropyl) | 140 - 145 |

| C-OH (Cyclopropyl) | 55 - 65 |

| CH₂ (Cyclopropyl) | 15 - 25 |

Infrared (IR) Spectroscopy (Estimated)

The IR spectrum is expected to exhibit a broad absorption band for the O-H stretch of the alcohol, characteristic C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, and C=C stretching from the aromatic ring.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H Stretch (Alcohol) | 3200 - 3600 | Broad, Strong |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |

| C-Br Stretch | 500 - 600 | Medium-Strong |

Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by its key functional groups: the hydroxyl group, the strained cyclopropane ring, and the bromophenyl moiety. The hydroxyl group can undergo typical alcohol reactions such as oxidation and etherification. The strained cyclopropane ring can be susceptible to ring-opening reactions under certain conditions. The bromine atom on the phenyl ring provides a handle for further functionalization through various cross-coupling reactions, making this compound a versatile intermediate in the synthesis of more complex molecules.

Its structural motifs are of interest in medicinal chemistry. The cyclopropyl group is a known bioisostere for other functionalities and can influence the metabolic stability and binding affinity of drug candidates. The bromophenyl group allows for the introduction of further diversity in drug discovery programs. While no specific biological activities or signaling pathway involvements have been reported for this compound itself, related bromophenol and cyclopropane-containing molecules have shown a range of biological effects, including enzyme inhibition.[5]

Caption: Reactivity and potential applications of the compound.

Conclusion

This compound is a valuable synthetic intermediate with promising applications in drug discovery and materials science. While comprehensive experimental data is not widely published, this guide provides a summary of its known properties, a likely synthetic route, and an estimation of its spectral characteristics based on analogous compounds. Further research into the biological activity and reaction optimization of this molecule is warranted to fully explore its potential.

References

- 1. 109240-30-4|this compound|BLD Pharm [bldpharm.com]

- 2. 1-(4-Bromophenyl)ethanol(5391-88-8) 1H NMR spectrum [chemicalbook.com]

- 3. This compound [myskinrecipes.com]

- 4. Buy this compound (EVT-1220336) | 109240-30-4 [evitachem.com]

- 5. Synthesis and biological evaluation of bromophenol derivatives with cyclopropyl moiety: Ring opening of cyclopropane with monoester - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(4-Bromophenyl)cyclopropanol (CAS: 109240-30-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 1-(4-Bromophenyl)cyclopropanol. The information is intended to support researchers, scientists, and drug development professionals in their work with this compound.

Chemical Identity and Physical Properties

This compound is a substituted cyclopropanol derivative with the CAS number 109240-30-4. Its core structure consists of a cyclopropanol ring attached to a 4-bromophenyl group. This combination of a strained three-membered ring and a functionalized aromatic moiety makes it a versatile intermediate in organic synthesis.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 109240-30-4 | N/A |

| Molecular Formula | C₉H₉BrO | N/A |

| Molecular Weight | 213.07 g/mol | N/A |

| Appearance | Colorless or pale yellow liquid | [1] |

| Melting Point | 78-79 °C | [2] |

| Boiling Point | 289.7 ± 23.0 °C at 760 mmHg | [3] |

| Density | 1.7 ± 0.1 g/cm³ | N/A |

| Solubility | Soluble in organic solvents (e.g., ethanol, dichloromethane), insoluble in water. | [1] |

| Stability | Generally stable under standard laboratory conditions; sensitive to strong oxidizing agents. | [1] |

Spectroscopic Data

Synthesis

The synthesis of this compound can be achieved through various synthetic routes. One of the most common and effective methods is the Kulinkovich reaction.[4][5][6][7]

Kulinkovich Reaction

The Kulinkovich reaction allows for the preparation of cyclopropanols from esters using a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst.[4][5][6][7] For the synthesis of this compound, a suitable starting material would be an ester of 4-bromobenzoic acid, such as methyl 4-bromobenzoate.

Reaction Scheme:

Caption: General scheme for the synthesis of this compound via the Kulinkovich reaction.

Detailed Experimental Protocol (General Kulinkovich Reaction)

The following is a general procedure for the Kulinkovich reaction that can be adapted for the synthesis of this compound.[1]

Materials:

-

Methyl 4-bromobenzoate (1.0 equiv)

-

Titanium(IV) isopropoxide (Ti(O-iPr)₄) or Chlorotitanium triisopropoxide (ClTi(O-iPr)₃) (catalytic to stoichiometric amounts)

-

Ethylmagnesium bromide (EtMgBr) in THF (typically 2.0-3.0 equiv)

-

Anhydrous tetrahydrofuran (THF) as solvent

-

Saturated aqueous ammonium chloride (NH₄Cl) solution for quenching

-

Ethyl acetate (EtOAc) for extraction

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying

-

Silica gel for column chromatography

Procedure:

-

To a solution of the methyl 4-bromobenzoate in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add the titanium(IV) isopropoxide.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add the solution of ethylmagnesium bromide in THF dropwise to the cooled reaction mixture. Gas evolution (ethane) may be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified time (e.g., 1-3 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture back to 0 °C and quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

-

Filter the resulting mixture through a pad of Celite® to remove titanium salts, washing the pad with ethyl acetate.

-

Transfer the filtrate to a separatory funnel and separate the organic and aqueous layers.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired this compound.

Workflow Diagram:

Caption: Experimental workflow for the synthesis of this compound.

Reactivity and Potential Applications

The strained cyclopropane ring and the presence of the hydroxyl and bromo functional groups make this compound a valuable synthetic intermediate.

-

Ring-Opening Reactions: The cyclopropanol moiety can undergo ring-opening reactions under various conditions (acidic, basic, or radical) to provide access to a range of functionalized acyclic compounds.

-

Cross-Coupling Reactions: The bromo-substituent on the phenyl ring serves as a handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents and the construction of more complex molecular architectures.[3]

-

Pharmaceutical and Agrochemical Research: As a building block, it is utilized in the synthesis of potentially bioactive molecules for the pharmaceutical and agrochemical industries.[3] The cyclopropyl group is a known bioisostere for other functional groups and can influence the conformational properties and metabolic stability of a molecule.

Biological Activity and Signaling Pathways

Currently, there is a lack of publicly available data on the specific biological activities of this compound or its direct involvement in any signaling pathways. While derivatives of bromophenyl and cyclopropane compounds have shown a wide range of biological activities, including enzyme inhibition and receptor binding, specific studies on this particular molecule are needed to elucidate its pharmacological profile.[6][8]

Researchers interested in the potential biological effects of this compound would need to conduct initial screenings, such as:

-

Enzyme Inhibition Assays: To determine if the compound inhibits the activity of specific enzymes.

-

Receptor Binding Assays: To assess its affinity for various cellular receptors.

-

Cell-Based Assays: To evaluate its effects on cellular processes like proliferation, apoptosis, or signaling cascades.

Logical Relationship for Investigating Biological Activity:

Caption: A logical workflow for the investigation of the biological activity of this compound.

Safety Information

Based on available data, this compound should be handled with care in a laboratory setting.

Table 2: Hazard Information

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be followed when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable synthetic building block with potential for use in the development of novel molecules in the pharmaceutical and materials science fields. While its physical properties are partially characterized, a significant gap exists in the public domain regarding its detailed spectroscopic data and biological activity. The synthetic route via the Kulinkovich reaction provides a reliable method for its preparation. Further research is warranted to fully explore the chemical reactivity and potential biological applications of this compound.

References

- 1. beilstein-journals.org [beilstein-journals.org]

- 2. 2-Propen-1-one, 1-(4-bromophenyl)-3-phenyl- [webbook.nist.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. 1-(4-Bromophenyl)-3-chloropropan-1-ol | 25574-19-0 | Benchchem [benchchem.com]

- 5. rsc.org [rsc.org]

- 6. Synthesis and anticonvulsant activity of 4-bromophenyl substituted aryl semicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. Synthesis and biological evaluation of bromophenol derivatives with cyclopropyl moiety: Ring opening of cyclopropane with monoester [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Ring-Opening Mechanism of 1-(4-Bromophenyl)cyclopropanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acid-catalyzed ring-opening mechanism of 1-(4-bromophenyl)cyclopropanol. It includes a detailed examination of the reaction pathway, relevant quantitative data, and explicit experimental protocols. This document is intended to serve as a valuable resource for researchers in organic synthesis and drug development, offering insights into the reactivity of cyclopropanol moieties and their application in constructing complex molecular architectures.

Core Mechanism: Acid-Catalyzed Ring Opening

The ring opening of this compound is predominantly achieved under acidic conditions, driven by the inherent ring strain of the three-membered cyclopropane ring. The generally accepted mechanism proceeds through a series of well-defined steps, resulting in the formation of a β-bromoketone.

The reaction is initiated by the protonation of the hydroxyl group of the cyclopropanol by a Brønsted acid, such as hydrogen bromide (HBr). This protonation converts the hydroxyl group into a good leaving group (water). Subsequently, the C1-C2 bond of the cyclopropane ring cleaves, leading to the formation of a tertiary carbocation intermediate. This carbocation is stabilized by the adjacent 4-bromophenyl group through resonance. The electron-withdrawing nature of the bromine atom on the phenyl ring can influence the stability of this intermediate. Finally, the bromide ion, acting as a nucleophile, attacks the carbocation, yielding the final product, 3-bromo-1-(4-bromophenyl)propan-1-one.

The regioselectivity of the ring opening is dictated by the formation of the most stable carbocation. In the case of 1-arylcyclopropanols, cleavage of the bond between the substituted and an unsubstituted carbon atom is favored to generate a benzylic carbocation, which is stabilized by the aromatic ring.

Signaling Pathway Diagram

An In-depth Technical Guide to the Electrophilic Activation of 1-(4-Bromophenyl)cyclopropanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies for the electrophilic activation of 1-(4-Bromophenyl)cyclopropanol. This versatile building block is of significant interest in medicinal chemistry and organic synthesis due to the unique reactivity of the strained cyclopropane ring, which can be selectively opened under electrophilic conditions to generate valuable β-functionalized ketones. This guide details various activation methods, including halogenation, acid-catalyzed ring-opening, and metal-catalyzed processes, providing experimental protocols and quantitative data where available.

Introduction to Electrophilic Activation of Cyclopropanols

Cyclopropanols, particularly those bearing an aryl substituent, are prone to ring-opening reactions when treated with electrophiles. The driving force for this transformation is the relief of the inherent ring strain of the three-membered ring (approximately 27.5 kcal/mol). The hydroxyl group plays a crucial role in activating the cyclopropane ring towards electrophilic attack. The reaction typically proceeds through a β-ketoalkyl radical or a carbocationic intermediate, leading to the formation of a β-substituted ketone. The 4-bromophenyl substituent in the target molecule offers a handle for further synthetic transformations, such as cross-coupling reactions, making the resulting products valuable intermediates in the synthesis of complex molecules and pharmaceutical agents.

Halogenation-Induced Ring-Opening

The reaction of this compound with electrophilic halogenating agents such as N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), and iodine leads to the formation of the corresponding 3-halo-1-(4-bromophenyl)propan-1-ones. These reactions can proceed through either a radical or an ionic pathway, depending on the reaction conditions.

Bromination with N-Bromosuccinimide (NBS)

N-Bromosuccinimide is a common reagent for allylic and benzylic brominations via a radical mechanism, known as the Wohl-Ziegler reaction. In the context of cyclopropanols, NBS can initiate a radical-mediated ring-opening. The reaction is typically initiated by light or a radical initiator.

Experimental Protocol (General Procedure):

A solution of this compound and N-bromosuccinimide in a suitable solvent such as acetonitrile is stirred at a specific temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by washing with water and brine, followed by extraction with an organic solvent. The crude product is then purified by column chromatography.

| Reagent/Solvent | Molar Ratio (to substrate) | Temperature (°C) | Time (h) | Yield (%) |

| NBS | 1.0 | 0 to rt | 0.5 | 92 (representative) |

| Acetonitrile | - | - | - | - |

Note: The provided yield is for a representative electrophilic aromatic bromination with NBS and may vary for the ring-opening reaction of this compound.

Diagram of the Proposed Radical Mechanism:

Caption: Proposed radical mechanism for NBS-mediated ring-opening.

Chlorination with N-Chlorosuccinimide (NCS)

Similar to NBS, N-chlorosuccinimide can be used for the chlorination of cyclopropanols. Silver-catalyzed reactions involving NCS have been reported to proceed via a radical pathway.[1]

Experimental Protocol (General Procedure based on Ag(I)-catalyzed reaction):

To a solution of the cyclopropanol in a suitable solvent, N-chlorosuccinimide and a catalytic amount of a silver salt (e.g., AgNO₃) are added. The reaction is stirred at a controlled temperature until completion. The work-up and purification follow standard procedures.

| Reagent/Catalyst | Molar Ratio (to substrate) | Temperature (°C) | Time (h) |

| NCS | 1.2 | rt | 12 |

| AgNO₃ | 0.1 | rt | 12 |

Note: This is a general procedure for Ag(I)-catalyzed chlorination of cyclopropanols and may require optimization for this compound.

Spectroscopic Data for 1-(4-Bromophenyl)-3-chloropropan-1-one:

-

¹H NMR (300 MHz, CDCl₃): δ (p.p.m.) = 7.84–7.79 (m, 2H, ArH); 7.65–7.59 (m, 2H, ArH); 3.91 (t, ³J = 6.7 Hz, 2H); 3.42 (t, ³J = 6.7 Hz, 2H)[2]

-

¹³C NMR (75 MHz, CDCl₃): δ (p.p.m.) = 195.83 (CO); 135.20 (C); 132.22, 129.68 (CH); 128.96 (C); 41.33, 38.59 (CH₂)[2]

Diagram of the Proposed Ag(I)-Catalyzed Radical Mechanism:

References

Structural Analysis of 1-(4-Bromophenyl)cyclopropanol: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the structural analysis of 1-(4-Bromophenyl)cyclopropanol, a key intermediate in the synthesis of various organic molecules. This document outlines the expected structural parameters based on crystallographic and spectroscopic data from analogous compounds, details the experimental protocols for its synthesis and characterization, and presents a logical workflow for its structural elucidation.

Introduction

This compound is a versatile synthetic building block, particularly valuable in medicinal chemistry and materials science. The presence of the bromophenyl group allows for further functionalization via cross-coupling reactions, while the cyclopropanol moiety can undergo various ring-opening and rearrangement reactions. A thorough understanding of its three-dimensional structure is paramount for predicting its reactivity, designing new synthetic routes, and for its application in drug design and development. This guide details the methodologies and expected outcomes for a comprehensive structural analysis of this compound.

Structural Data

While a specific single-crystal X-ray diffraction study for this compound is not publicly available, the following tables present expected crystallographic and NMR spectroscopic data based on the analysis of structurally related compounds.

The following table summarizes representative crystallographic data that could be expected from a single-crystal X-ray analysis of this compound, based on known structures of similar bromophenyl derivatives.

| Parameter | Expected Value |

| Empirical Formula | C₉H₉BrO |

| Formula Weight | 213.07 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10-13 |

| b (Å) | ~5-9 |

| c (Å) | ~14-18 |

| α (°) | 90 |

| β (°) | ~95-105 |

| γ (°) | 90 |

| Volume (ų) | ~1000-1200 |

| Z | 4 |

| Calculated Density (g/cm³) | ~1.5-1.7 |

| Absorption Coeff. (mm⁻¹) | ~4.0-5.0 |

| R-factor (%) | < 5 |

The expected ¹H and ¹³C NMR chemical shifts for this compound in CDCl₃ are presented below. These are estimated based on substituent effects and data from analogous structures.

¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.45 | d, J ≈ 8.4 Hz | 2H | Ar-H (ortho to Br) |

| ~7.25 | d, J ≈ 8.4 Hz | 2H | Ar-H (meta to Br) |

| ~2.5 (broad s) | s | 1H | -OH |

| ~1.15 | m | 2H | -CH₂ (cyclopropyl) |

| ~0.95 | m | 2H | -CH₂ (cyclopropyl) |

¹³C NMR Data (101 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~145 | Ar-C (quaternary, C-C-OH) |

| ~131 | Ar-CH (meta to Br) |

| ~128 | Ar-CH (ortho to Br) |

| ~121 | Ar-C (quaternary, C-Br) |

| ~58 | C-OH (cyclopropyl) |

| ~15 | -CH₂ (cyclopropyl) |

Experimental Protocols

Detailed methodologies for the synthesis and structural characterization of this compound are outlined below.

A common method for the synthesis of 1-arylcyclopropanols is the Kulinkovich reaction.[1]

Procedure:

-

To a solution of methyl 4-bromobenzoate (1.0 eq) in anhydrous THF (0.2 M) under an argon atmosphere, add titanium(IV) isopropoxide (0.1 eq).

-

Cool the mixture to 0 °C and add ethylmagnesium bromide (2.2 eq, 3.0 M solution in diethyl ether) dropwise over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

This protocol describes the general steps for determining the molecular structure using X-ray diffraction.[2][3]

-

Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction by slow evaporation of a solution of the compound in a suitable solvent system (e.g., ethanol, hexane/ethyl acetate).

-

Crystal Mounting: Select a high-quality crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.[3]

-

Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.7107 Å).[2] Data is typically collected over a range of 2θ angles (e.g., 4° to 60°) by rotating the crystal.[2]

-

Structure Solution and Refinement: Process the collected data to obtain a set of unique reflections. Solve the crystal structure using direct methods or Patterson synthesis to obtain an initial model of the atomic positions.[3] Refine this model by iteratively adjusting atomic positions, occupancies, and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns.[3]

This protocol outlines the standard procedure for acquiring ¹H and ¹³C NMR spectra.[4][5]

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 220 ppm and a relaxation delay of 2-5 seconds.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum. Chemical shifts are referenced to TMS (0.00 ppm).

Visualization of Structural Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive structural analysis of a novel compound such as this compound.

Caption: Workflow for the structural analysis of this compound.

References

Spectroscopic and Synthetic Profile of 1-(4-Bromophenyl)cyclopropanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 1-(4-Bromophenyl)cyclopropanol. Due to the limited availability of specific experimental data for this compound in public databases, this guide leverages data from structurally analogous compounds and established synthetic methodologies to present a predictive but scientifically grounded profile. The information herein is intended to serve as a valuable resource for researchers interested in the synthesis, characterization, and application of this and related molecules in drug discovery and development. All presented data and protocols should be considered illustrative and require experimental validation.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of spectroscopic data for structurally similar compounds, including 1-phenylcyclopropanol, 4-bromoacetophenone, and other substituted cyclopropanol derivatives.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.45 | d | 2H | Ar-H (ortho to Br) |

| ~7.25 | d | 2H | Ar-H (meta to Br) |

| ~2.50 | s | 1H | -OH |

| ~1.15 | m | 2H | -CH ₂- (cyclopropyl) |

| ~0.95 | m | 2H | -CH ₂- (cyclopropyl) |

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~145 | Ar-C (ipso, attached to cyclopropanol) |

| ~131 | Ar-C H (ortho to Br) |

| ~128 | Ar-C H (meta to Br) |

| ~121 | Ar-C (ipso, attached to Br) |

| ~58 | C -OH (cyclopropyl) |

| ~15 | -C H₂- (cyclopropyl) |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Broad | O-H stretch |

| ~3080, ~3000 | Medium | C-H stretch (aromatic and cyclopropyl) |

| ~1590, ~1485 | Strong | C=C stretch (aromatic) |

| ~1070 | Strong | C-O stretch |

| ~1010 | Strong | C-Br stretch |

| ~820 | Strong | para-disubstituted benzene C-H bend |

Predicted Mass Spectrometry (EI-MS) Data

| m/z | Relative Intensity | Possible Fragment |

| 214/212 | High | [M]⁺ (Molecular ion) |

| 185/183 | Medium | [M - C₂H₅]⁺ |

| 157/155 | Medium | [C₇H₄Br]⁺ |

| 133 | High | [M - Br]⁺ |

| 105 | High | [C₇H₅O]⁺ |

| 77 | Medium | [C₆H₅]⁺ |

Proposed Synthetic Protocol: Kulinkovich Reaction

A plausible and efficient method for the synthesis of this compound is the Kulinkovich reaction, which involves the reaction of a Grignard reagent with a methyl ester in the presence of a titanium(IV) alkoxide catalyst.

Materials and Reagents

-

Methyl 4-bromobenzoate

-

Ethylmagnesium bromide (in a suitable solvent like THF or diethyl ether)

-

Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and work-up reagents

Experimental Procedure

-

Reaction Setup: An oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with methyl 4-bromobenzoate (1.0 eq) and anhydrous THF.

-

Catalyst Addition: Titanium(IV) isopropoxide (0.1 - 0.2 eq) is added to the stirred solution under a nitrogen atmosphere.

-

Grignard Reagent Addition: The solution is cooled to 0 °C in an ice bath. Ethylmagnesium bromide (2.2 - 2.5 eq) is added dropwise via the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 5 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

-

Work-up: The resulting mixture is filtered through a pad of celite to remove titanium salts. The filtrate is transferred to a separatory funnel, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Experimental and Synthetic Workflow

The following diagram illustrates the proposed synthetic and characterization workflow for this compound.

The Synthetic Utility of 1-(4-Bromophenyl)cyclopropanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Bromophenyl)cyclopropanol is a versatile synthetic building block that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. Its unique structural motif, featuring a strained cyclopropane ring appended to a functionalizable bromophenyl group, offers a gateway to a diverse array of complex molecular architectures. The presence of the bromine atom allows for a wide range of cross-coupling reactions, while the cyclopropanol moiety can undergo various ring-opening and rearrangement reactions, providing access to unique carbon skeletons. This guide provides a comprehensive overview of the synthesis, key reactions, and potential applications of this compound, with a focus on its role as a valuable intermediate for drug discovery and development.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 109240-30-4 | |

| Molecular Formula | C₉H₉BrO | [1] |

| Molecular Weight | 213.07 g/mol | |

| Appearance | Likely a solid or oil | N/A |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, EtOAc) and insoluble in water. | N/A |

Table 2: Representative Spectroscopic Data for Analogs

| Data Type | Compound | Observed Signals |

| ¹H NMR | 1-(4-Bromophenyl)ethanol | δ 7.4-7.2 (m, 4H, Ar-H), 4.85 (q, J=6.5 Hz, 1H, CH-OH), 2.0 (s, 1H, OH), 1.35 (d, J=6.5 Hz, 3H, CH₃) |

| ¹³C NMR | 4-Bromophenyl acetamide | δ 168.36, 136.91, 131.95, 121.36, 116.86, 24.63 |

| IR (cm⁻¹) | 1-(4-Bromophenyl)ethanol | 3350 (O-H), 3050 (Ar C-H), 2970 (Alkyl C-H), 1590, 1480 (Ar C=C), 1070 (C-O), 820 (p-subst. Ar) |

| MS (m/z) | 1-(4-bromophenyl)-1-propanol | 214/216 (M+), 185/187, 157/159, 133, 105, 77 |

Synthesis of this compound

The Kulinkovich reaction provides a powerful and direct method for the synthesis of 1-substituted cyclopropanols from the corresponding esters.[2][3][4][5][6][7] This reaction involves the treatment of an ester with a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst. For the synthesis of this compound, methyl 4-bromobenzoate serves as the starting material.

Experimental Protocol: Kulinkovich Reaction

Reaction:

Materials:

-

Methyl 4-bromobenzoate

-

Titanium(IV) isopropoxide (Ti(O-iPr)₄)

-

Ethylmagnesium bromide (EtMgBr) solution in THF (e.g., 3.0 M)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add methyl 4-bromobenzoate (1.0 equiv) and anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Add titanium(IV) isopropoxide (1.1 equiv) to the stirred solution.

-

To this mixture, add the ethylmagnesium bromide solution (2.2 equiv) dropwise via the dropping funnel over a period of 1 hour, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

-

Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Extract the mixture with ethyl acetate (3 x volume of THF).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.

Table 3: Representative Reaction Parameters for Kulinkovich Reaction

| Parameter | Value |

| Reactant Ratio (Ester:Ti(IV):Grignard) | 1 : 1.1 : 2.2 |

| Temperature | 0 °C to room temperature |

| Reaction Time | 13-17 hours |

| Typical Yield | 60-80% (based on analogous reactions) |

Diagram 1: Synthesis of this compound via Kulinkovich Reaction

Caption: Synthetic pathway to this compound.

Key Reactions of this compound

The dual functionality of this compound makes it a valuable precursor in multi-step syntheses. The aryl bromide is amenable to palladium-catalyzed cross-coupling reactions, while the cyclopropanol can undergo ring-opening reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[8][9][10][11][12] The bromine atom of this compound can be readily coupled with a variety of boronic acids or their esters in the presence of a palladium catalyst and a base.

Reaction:

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent (e.g., 1,4-dioxane/water mixture or toluene)

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (0.05 equiv), and the base (2.0 equiv).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Table 4: Representative Reaction Parameters for Suzuki-Miyaura Coupling

| Parameter | Value |

| Reactant Ratio (Aryl Bromide:Boronic Acid:Base) | 1 : 1.2 : 2 |

| Catalyst Loading | 5 mol% |

| Temperature | 80-100 °C |

| Reaction Time | 12-24 hours |

| Typical Yield | 70-95% (based on analogous reactions) |

Diagram 2: Suzuki-Miyaura Cross-Coupling of this compound

Caption: General scheme for Suzuki-Miyaura coupling.

Acid-Catalyzed Ring-Opening

The strained three-membered ring of cyclopropanols can be readily opened under acidic conditions.[13][14][15][16] This reaction typically proceeds via a protonated intermediate, followed by cleavage of a carbon-carbon bond to generate a more stable carbocation, which is then trapped by a nucleophile. The regioselectivity of the ring opening is influenced by the substitution pattern on the cyclopropane ring. In the case of 1-arylcyclopropanols, the benzylic carbon can stabilize a positive charge, directing the ring opening.

Reaction:

Materials:

-

This compound

-

Anhydrous methanol (MeOH)

-

Acid catalyst (e.g., a catalytic amount of sulfuric acid (H₂SO₄) or a Lewis acid like BF₃·OEt₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Diethyl ether (Et₂O)

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve this compound (1.0 equiv) in anhydrous methanol in a round-bottom flask.

-

Add a catalytic amount of the acid catalyst (e.g., 1-5 mol%).

-

Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction by TLC.

-

Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium bicarbonate solution until the mixture is neutral or slightly basic.

-

Remove the methanol under reduced pressure.

-

Partition the residue between water and diethyl ether.

-

Separate the layers and extract the aqueous layer with diethyl ether (2x).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Table 5: Representative Reaction Parameters for Acid-Catalyzed Ring-Opening

| Parameter | Value |

| Catalyst Loading | 1-5 mol% |

| Temperature | Room temperature |

| Reaction Time | 1-4 hours |

| Typical Yield | 75-90% (based on analogous reactions) |

Diagram 3: Acid-Catalyzed Ring-Opening of this compound

Caption: General workflow for acid-catalyzed ring-opening.

Applications in Drug Discovery

The cyclopropyl motif is increasingly incorporated into drug candidates to enhance their pharmacological properties. The rigid nature of the cyclopropane ring can lock a molecule into a specific conformation, improving its binding affinity to a biological target. Furthermore, the introduction of a cyclopropyl group can favorably modulate metabolic stability and other pharmacokinetic parameters.

This compound serves as an excellent starting point for the synthesis of novel drug-like molecules. Through a combination of cross-coupling reactions at the bromine position and manipulations of the cyclopropanol moiety, a diverse library of compounds can be generated for screening in various therapeutic areas. For instance, the biaryl structures accessible via Suzuki coupling are prevalent in many approved drugs. The products of ring-opening reactions can also serve as valuable intermediates for the synthesis of compounds with different pharmacophores.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its straightforward preparation via the Kulinkovich reaction and the orthogonal reactivity of its two functional groups provide chemists with a powerful tool for the construction of complex molecular architectures. The ability to participate in both cross-coupling and ring-opening reactions makes it a particularly attractive intermediate for the synthesis of novel compounds in the context of drug discovery and development. The experimental protocols and data presented in this guide are intended to facilitate the use of this compound in research and development settings, enabling the exploration of new chemical space and the creation of innovative molecular entities.

References

- 1. 1-(4-Bromophenyl)Cyclopropanecarbonitrile | C10H8BrN | CID 2795273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Kulinkovich reaction - Wikipedia [en.wikipedia.org]

- 3. Kulinkovich Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 4. Kulinkovich Reaction [organic-chemistry.org]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. Cyclopropanol synthesis [organic-chemistry.org]

- 8. youtube.com [youtube.com]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. ocf.berkeley.edu [ocf.berkeley.edu]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. Preparation of highly fluorinated cyclopropanes and ring-opening reactions with halogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. BJOC - Oxidative radical ring-opening/cyclization of cyclopropane derivatives [beilstein-journals.org]

- 16. electronicsandbooks.com [electronicsandbooks.com]

The Aryl Cyclopropanol Core: A Technical Guide to its Discovery, Synthesis, and Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclopropane ring, a motif of longstanding fascination in organic chemistry, has become an increasingly vital component in the design of modern pharmaceuticals.[1] Its inherent ring strain and unique electronic properties confer a rigid three-dimensional structure that can enhance binding affinity to biological targets and improve metabolic stability.[1][2] This guide focuses on a specific, valuable subclass: aryl cyclopropanols. We will delve into the history of their discovery, detail key synthetic methodologies, and explore their emerging role in medicinal chemistry, particularly as inhibitors of critical signaling pathways in cancer.

A Serendipitous Discovery and the Evolution of Synthetic Strategies

The history of cyclopropanols begins with an accidental discovery in 1942 by Magrane and Cottle, who were investigating the reaction of epichlorohydrin with Grignard reagents. This initial synthesis laid the groundwork for future, more controlled methods of producing these strained alcohols. Over the decades, several robust synthetic routes to aryl cyclopropanols have been developed, with two methodologies standing out for their reliability and versatility: the Kulinkovich reaction and the Simmons-Smith cyclopropanation.

Key Synthetic Methodologies

The Kulinkovich Reaction: First reported in 1989, the Kulinkovich reaction has become a cornerstone for the synthesis of 1-substituted cyclopropanols from carboxylic esters.[3] The reaction typically involves treating an ester with a Grignard reagent, such as ethylmagnesium bromide, in the presence of a titanium(IV) alkoxide catalyst.[4][5] The mechanism is thought to proceed through a titanacyclopropane intermediate, which then reacts with the ester to form the cyclopropanol product.[6]

The Simmons-Smith Reaction: A classic method for cyclopropanation of alkenes, the Simmons-Smith reaction utilizes a carbenoid species, typically generated from diiodomethane and a zinc-copper couple.[7][8] For the synthesis of aryl cyclopropanols, this method would involve the cyclopropanation of an appropriate enol ether or silyl enol ether of an aryl ketone.[8] The reaction is known for its stereospecificity, preserving the geometry of the starting alkene in the cyclopropane product.[8]

Quantitative Data on Aryl Cyclopropanol Synthesis

The following table summarizes quantitative data for the synthesis of various aryl cyclopropanols using the Kulinkovich and Simmons-Smith reactions, providing a comparative overview of their efficiency.

| Aryl Cyclopropanol Product | Starting Material | Synthetic Method | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1-Phenylcyclopropanol | Methyl benzoate | Kulinkovich | EtMgBr, Ti(Oi-Pr)₄ | Et₂O | Reflux | - | High | [9] |

| 1-Phenylcyclopropanol | Phenyl acetonitrile | α-Alkylation/Hydrolysis | 1,2-dibromoethane, NaOH; then conc. HCl | Water | 60 | - | 45 (cyclopropanation step) | [7] |

| Substituted 1-Phenylcyclopropanols | Substituted methyl alkanecarboxylates | Kulinkovich | EtMgBr, Ti(Oi-Pr)₄ | - | - | - | High | [9] |

| Norcarane (from cyclohexene) | Cyclohexene | Simmons-Smith | CH₂I₂, Zn-Cu couple | - | - | - | - | [8] |

| Substituted Cyclopropanes | Alkenes | Simmons-Smith (Furukawa Mod.) | Et₂Zn, CH₂I₂ | 1,2-dichloroethane | - | - | High | [8] |

| Cyclopropyl diols | Lactones or THP-protected hydroxy esters | Kulinkovich | - | - | - | - | - | [9] |

Experimental Protocols

Detailed Protocol for the Kulinkovich Reaction: Synthesis of 1-Phenylcyclopropanol

This protocol is a representative example of the Kulinkovich reaction for the synthesis of an aryl cyclopropanol.

Materials:

-

Methyl benzoate

-

Ethylmagnesium bromide (EtMgBr) in a suitable ether solvent (e.g., THF or Et₂O)

-

Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)

-

Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), a solution of methyl benzoate (1.0 equivalent) in anhydrous Et₂O or THF is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

-

Titanium(IV) isopropoxide (0.1-1.0 equivalent) is added to the solution.[4][6]

-

The solution is cooled to 0 °C in an ice bath.

-

A solution of ethylmagnesium bromide (typically 2.0-3.0 equivalents) is added dropwise from the dropping funnel over a period of 1-2 hours, maintaining the temperature at 0 °C.[3]

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for a specified time (typically 1-4 hours), or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

The reaction is cooled to 0 °C and quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

The resulting mixture is filtered through a pad of Celite® to remove the titanium salts.

-

The organic layer is separated, and the aqueous layer is extracted with Et₂O or another suitable organic solvent (2 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford 1-phenylcyclopropanol.

Aryl Cyclopropanols in Drug Development: Targeting Kinase Signaling Pathways

The rigid framework of the aryl cyclopropanol motif makes it an attractive scaffold for the design of enzyme inhibitors. The cyclopropyl group can position the aryl moiety in a specific orientation within a binding pocket, leading to enhanced potency and selectivity.[2] Recent research has highlighted the potential of cyclopropane-containing molecules as inhibitors of receptor tyrosine kinases (RTKs), which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[6]

Inhibition of Receptor Tyrosine Kinase (RTK) Signaling

Several cyclopropane-containing drugs have demonstrated inhibitory activity against key RTKs such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and c-Met.[6] These receptors are central to signaling cascades that control cell proliferation, survival, migration, and angiogenesis.[1][10][11]

Mechanism of Action: Aryl cyclopropanol-containing inhibitors typically function as ATP-competitive inhibitors. The aryl group can form key interactions, such as hydrogen bonds and π-stacking, within the ATP-binding pocket of the kinase domain. The cyclopropyl group acts as a rigid linker, positioning the aryl group optimally for binding and potentially accessing hydrophobic pockets. This binding prevents the phosphorylation of the kinase and the subsequent activation of downstream signaling pathways.

Downstream Effects of Inhibition:

-

Inhibition of the RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is a major driver of cell proliferation. By blocking RTK activation, aryl cyclopropanol inhibitors can prevent the activation of this cascade, leading to cell cycle arrest and reduced tumor growth.[1][10]

-

Inhibition of the PI3K-AKT-mTOR Pathway: This pathway is critical for cell survival and proliferation. Inhibition of RTK signaling by aryl cyclopropanol-containing molecules can suppress this pathway, leading to increased apoptosis (programmed cell death) in cancer cells.[1][10][11]

-

Reduction of Angiogenesis: VEGFR-2 is a key regulator of angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize. Inhibition of VEGFR-2 by aryl cyclopropanol-based drugs can block this process, effectively starving the tumor.[12]

Visualizing the Inhibition of RTK Signaling

The following diagram, generated using the DOT language, illustrates a generalized workflow of RTK signaling and the point of intervention by an aryl cyclopropanol-containing inhibitor.

Caption: Inhibition of Receptor Tyrosine Kinase (RTK) signaling by an aryl cyclopropanol-based inhibitor.

Conclusion

Aryl cyclopropanols, since their serendipitous discovery, have evolved from a chemical curiosity to a valuable scaffold in medicinal chemistry. The development of robust synthetic methods like the Kulinkovich and Simmons-Smith reactions has made these unique structures readily accessible. Their rigid nature and the specific orientation they impart to the aryl group make them promising candidates for the design of potent and selective enzyme inhibitors. The emerging evidence of their ability to target key receptor tyrosine kinases involved in cancer progression highlights the significant potential of aryl cyclopropanols in the development of next-generation therapeutics. Further exploration of their structure-activity relationships and optimization of their pharmacokinetic properties will undoubtedly pave the way for novel and effective treatments for a range of diseases.

References

- 1. ClinPGx [clinpgx.org]

- 2. scienceopen.com [scienceopen.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Kulinkovich Reaction [organic-chemistry.org]

- 5. Kulinkovich Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. Kulinkovich reaction - Wikipedia [en.wikipedia.org]

- 7. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]

- 9. Cyclopropanol synthesis [organic-chemistry.org]

- 10. mdpi.com [mdpi.com]

- 11. Inhibition of c-Met Downregulates TIGAR Expression and Reduces NADPH Production Leading to Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 12. VEGFR2 inhibition hampers breast cancer cell proliferation via enhanced mitochondrial biogenesis | Cancer Biology & Medicine [cancerbiomed.org]

Methodological & Application

Kulinkovich reaction for 1-(4-Bromophenyl)cyclopropanol synthesis.

Application Notes and Protocols

Topic: Kulinkovich Reaction for the Synthesis of 1-(4-Bromophenyl)cyclopropanol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Kulinkovich reaction is a powerful organometallic transformation used for the synthesis of cyclopropanol derivatives from carboxylic esters.[1][2] This reaction, first reported by Oleg G. Kulinkovich in 1989, utilizes a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst, typically titanium(IV) isopropoxide (Ti(Oi-Pr)₄), to convert an ester into a 1-substituted cyclopropanol.[3] The reaction proceeds via a titanacyclopropane intermediate, which acts as a 1,2-dicarbanion equivalent.[2]

This methodology is particularly valuable for creating strained cyclopropane rings, which are important structural motifs in numerous natural products and bioactive molecules.[1] this compound is a useful building block in organic synthesis, serving as an intermediate for more complex molecules in pharmaceutical development.[4] This document provides a detailed protocol for the synthesis of this compound from a 4-bromobenzoic acid ester using the Kulinkovich reaction.

Reaction Mechanism

The generally accepted mechanism for the Kulinkovich reaction involves several key steps:

-

Formation of the Titanacyclopropane: Two equivalents of the Grignard reagent (e.g., ethylmagnesium bromide) react with the titanium(IV) alkoxide catalyst. This forms an unstable dialkyltitanium species.[2][5]

-

β-Hydride Elimination: The dialkyltitanium species undergoes β-hydride elimination to form a titanacyclopropane intermediate and an alkane (e.g., ethane).[2][5]

-

Reaction with the Ester: The titanacyclopropane intermediate coordinates to the carbonyl group of the ester. This is followed by a twofold alkylation process.[2]

-

Ring Formation: An intramolecular cyclization and reductive elimination yield the magnesium salt of the cyclopropanol product and regenerate a titanium(IV) species that can re-enter the catalytic cycle.[3]

-

Work-up: An aqueous work-up protonates the cyclopropoxide to yield the final this compound product.[5]

Caption: Reaction mechanism of the Kulinkovich reaction.

Experimental Protocol

This protocol describes the synthesis of this compound from methyl 4-bromobenzoate.

Materials and Reagents:

-

Methyl 4-bromobenzoate

-

Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)

-

Ethylmagnesium bromide (EtMgBr) solution in THF (e.g., 1.0 M)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, and other standard glassware

-

Inert atmosphere setup (Argon or Nitrogen)

Quantitative Data Summary:

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Volume/Mass | Role |

| Methyl 4-bromobenzoate | 215.04 | 10.0 | 1.0 | 2.15 g | Substrate |

| Ti(Oi-Pr)₄ | 284.22 | 2.0 | 0.2 | 0.59 mL | Catalyst |

| EtMgBr (1.0 M in THF) | 131.27 | 25.0 | 2.5 | 25.0 mL | Grignard Reagent |

| Anhydrous THF | - | - | - | 50 mL | Solvent |

| Sat. aq. NH₄Cl | - | - | - | ~30 mL | Quenching Agent |

| Ethyl Acetate | - | - | - | As needed | Extraction Solvent |

Experimental Workflow Diagram:

Caption: Experimental workflow for the synthesis.

Step-by-Step Procedure:

-

Reaction Setup: To an oven-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an argon atmosphere, add methyl 4-bromobenzoate (2.15 g, 10.0 mmol) and anhydrous THF (50 mL). Stir the mixture at room temperature until the ester is fully dissolved.

-

Catalyst Addition: Add titanium(IV) isopropoxide (0.59 mL, 2.0 mmol) to the solution via syringe. Stir for 10 minutes at room temperature.

-

Grignard Reagent Addition: Cool the reaction flask to 0 °C using an ice-water bath. Add the ethylmagnesium bromide solution (25.0 mL of 1.0 M solution in THF, 25.0 mmol) dropwise via the dropping funnel over a period of 30 minutes. During the addition, gas evolution (ethane) may be observed.[2][5]

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture vigorously for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Quenching: Cool the reaction mixture back to 0 °C. Quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (~30 mL).[5] Stir for 30 minutes until two clear layers form.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic extracts and wash them with brine (1 x 50 mL). Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.[5]

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.[5]

Safety Precautions

-

Grignard Reagents: Ethylmagnesium bromide is highly reactive, flammable, and corrosive. It reacts violently with water and protic solvents. Handle it under an inert atmosphere and away from ignition sources.

-

Titanium(IV) isopropoxide: This compound is moisture-sensitive and flammable. It should be handled under an inert atmosphere.

-

Solvents: Tetrahydrofuran (THF) and ethyl acetate are flammable. Work in a well-ventilated fume hood and avoid open flames. Anhydrous THF can form explosive peroxides upon storage; always use freshly distilled or inhibitor-free solvent.

-

General: Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, at all times.

References

Application Notes and Protocols: Suzuki Coupling of 1-(4-Bromophenyl)cyclopropanol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures.[1] This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate offers broad functional group tolerance and generally mild reaction conditions, making it a cornerstone in medicinal chemistry and drug discovery.[2][3] 1-(4-Bromophenyl)cyclopropanol and its derivatives are valuable building blocks, as the resulting 1-arylcyclopropanol motif is present in numerous biologically active molecules. The ability to functionalize the aryl ring via Suzuki coupling allows for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.

These application notes provide a representative protocol for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. The protocols and conditions presented are based on established methods for structurally similar aryl bromides and serve as a starting point for optimization with specific substrates.

Reaction Principle

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium(0) species. The key steps are the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by a base), and finally, reductive elimination to yield the desired biaryl product and regenerate the Pd(0) catalyst.[2][3]

Data Presentation: Reaction Parameters and Yields

The following tables summarize typical reaction components and conditions for the Suzuki-Miyaura coupling of a model substrate, this compound, with a generic arylboronic acid. These parameters are derived from protocols for analogous aryl bromides and may require optimization for specific derivatives.

Table 1: Reagents for Suzuki Coupling

| Reagent | Role | Stoichiometry (Equivalents) |

| This compound | Aryl Halide (Starting Material) | 1.0 |

| Arylboronic Acid | Coupling Partner | 1.1 - 1.5 |

| Palladium Catalyst | Catalyst | 0.01 - 0.05 (1-5 mol%) |

| Base | Activator for Boronic Acid | 2.0 - 3.0 |

| Solvent | Reaction Medium | - |

Table 2: Typical Reaction Conditions

| Parameter | Condition | Notes |

| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a phosphine ligand | Catalyst choice can significantly impact yield and reaction time.[1][4] |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The choice of base can be crucial and is often solvent-dependent.[1] |

| Solvent | Toluene, 1,4-Dioxane, DMF, THF/Water mixtures | A mixture of an organic solvent and water is commonly used.[3][5] |

| Temperature | 80 - 110 °C | Reaction temperature depends on the reactivity of the substrates and the solvent used. |

| Reaction Time | 2 - 24 hours | Progress should be monitored by TLC or LC-MS. |

| Atmosphere | Inert (Nitrogen or Argon) | Essential to prevent oxidation and deactivation of the palladium catalyst. |

Experimental Protocols

Representative Protocol for the Suzuki Coupling of this compound with Phenylboronic Acid

Disclaimer: This is a model protocol adapted from established procedures for similar aryl bromides, such as 4-bromoanisole and 5-(4-bromophenyl)-4,6-dichloropyrimidine, as a specific protocol for this compound was not found in the cited literature.[1] Optimization may be necessary for specific substrates.

Materials:

-

This compound (1.0 equiv.)

-

Phenylboronic Acid (1.2 equiv.)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv., 5 mol%)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv.)

-

1,4-Dioxane (Anhydrous and degassed)

-

Water (Degassed)

-

Schlenk flask or similar reaction vessel

-

Magnetic stirrer and heating mantle

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and K₂CO₃ (2.0 equiv.).

-

Inert Atmosphere: Seal the flask with a septum, and alternately evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an inert atmosphere. This is crucial to prevent catalyst degradation.[5]

-

Solvent Addition: Under a positive pressure of the inert gas, add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio, e.g., 8 mL dioxane and 2 mL water per 1 mmol of aryl bromide) via syringe.

-

Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(4-phenylphenyl)cyclopropanol.

-

Visualization of Workflow and Mechanism

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols: Heck-Type Reaction Conditions for Aryl Cyclopropanols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of aryl cyclopropanols with aryl halides. This reaction, which proceeds via a formal Heck-type pathway involving the ring-opening of the cyclopropanol, serves as a powerful tool for the synthesis of β-arylated ketones, valuable intermediates in medicinal chemistry and materials science.

Introduction

The palladium-catalyzed coupling of aryl halides with alkenes, famously known as the Heck reaction, is a cornerstone of modern organic synthesis. A significant variation of this reaction involves the use of strained ring systems, such as cyclopropanols, in place of simple alkenes. In this transformation, the aryl cyclopropanol undergoes a palladium-catalyzed ring-opening to form a palladium homoenolate intermediate. This intermediate then couples with an aryl halide to generate a β-arylated ketone, thus avoiding the β-hydride elimination pathway typically observed in classical Heck reactions. This methodology offers a direct route to functionalized ketones from readily available starting materials.

Reaction Principle and Mechanism

The reaction is not a classical Heck reaction in the sense of an alkene insertion. Instead, it is a cross-coupling reaction wherein the cyclopropanol acts as a homoenolate precursor. The currently accepted mechanism proceeds through the following key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II) intermediate.

-

Ring-Opening/Transmetalation: The arylcyclopropanol coordinates to the palladium center and undergoes a ring-opening to form a palladium homoenolate.

-

Reductive Elimination: The aryl group and the homoenolate fragment on the palladium center undergo reductive elimination to form the C-C bond of the β-arylated ketone product and regenerate the Pd(0) catalyst.

A critical aspect of this reaction is the suppression of β-hydride elimination from the palladium homoenolate intermediate, which would otherwise lead to the formation of α,β-unsaturated ketones. The choice of ligands and reaction conditions is crucial to favor the desired reductive elimination pathway.

Core Requirements: Data Presentation

The following tables summarize the optimized reaction conditions and substrate scope for the palladium-catalyzed cross-coupling of aryl cyclopropanols with aryl bromides, based on the work of Rosa and Orellana.

Table 1: Optimization of Reaction Conditions

| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | K₃PO₄ (2) | Toluene | 110 | 18 | 75 |

| 2 | Pd₂(dba)₃ (2.5) | P(o-tol)₃ (10) | K₃PO₄ (2) | Toluene | 110 | 18 | 85 |

| 3 | Pd₂(dba)₃ (2.5) | P(t-Bu)₃ (10) | K₃PO₄ (2) | Toluene | 110 | 18 | 90 |

| 4 | Pd₂(dba)₃ (2.5) | XPhos (5) | K₃PO₄ (2) | Toluene | 110 | 18 | 88 |

| 5 | Pd₂(dba)₃ (2.5) | P(t-Bu)₃ (10) | Cs₂CO₃ (2) | Toluene | 110 | 18 | 82 |

| 6 | Pd₂(dba)₃ (2.5) | P(t-Bu)₃ (10) | K₃PO₄ (2) | Dioxane | 110 | 18 | 85 |

Reaction conditions: 1-phenylcyclopropanol (0.2 mmol), 4-bromotoluene (0.3 mmol), base (0.4 mmol), solvent (1 mL).

Table 2: Substrate Scope of Aryl Bromides

| Entry | Aryl Bromide | Product | Yield (%) |

| 1 | 4-Bromotoluene | 1-(4-Methylphenyl)-3-phenylpropan-1-one | 90 |

| 2 | 4-Bromoanisole | 1-(4-Methoxyphenyl)-3-phenylpropan-1-one | 85 |

| 3 | 4-Bromobenzonitrile | 4-(3-Oxo-3-phenylpropyl)benzonitrile | 78 |

| 4 | 4-Bromobenzaldehyde | 4-(3-Oxo-3-phenylpropyl)benzaldehyde | 75 |

| 5 | 3-Bromopyridine | 1-(Pyridin-3-yl)-3-phenylpropan-1-one | 65 |

| 6 | 1-Bromonaphthalene | 1-(Naphthalen-1-yl)-3-phenylpropan-1-one | 82 |

Reaction conditions: 1-phenylcyclopropanol (0.2 mmol), aryl bromide (0.3 mmol), Pd₂(dba)₃ (2.5 mol%), P(t-Bu)₃ (10 mol%), K₃PO₄ (2 equiv), Toluene, 110 °C, 18 h.

Table 3: Substrate Scope of Aryl Cyclopropanols

| Entry | Aryl Cyclopropanol | Product | Yield (%) |

| 1 | 1-(4-Methoxyphenyl)cyclopropanol | 1-(4-Methoxyphenyl)-3-(4-methylphenyl)propan-1-one | 88 |

| 2 | 1-(4-Chlorophenyl)cyclopropanol | 1-(4-Chlorophenyl)-3-(4-methylphenyl)propan-1-one | 85 |

| 3 | 1-(Naphthalen-2-yl)cyclopropanol | 1-(Naphthalen-2-yl)-3-(4-methylphenyl)propan-1-one | 80 |

| 4 | 1-p-Tolylcyclopropanol | 1-(p-Tolyl)-3-(4-methylphenyl)propan-1-one | 92 |

Reaction conditions: Aryl cyclopropanol (0.2 mmol), 4-bromotoluene (0.3 mmol), Pd₂(dba)₃ (2.5 mol%), P(t-Bu)₃ (10 mol%), K₃PO₄ (2 equiv), Toluene, 110 °C, 18 h.

Experimental Protocols

General Procedure for the Palladium-Catalyzed Cross-Coupling of an Aryl Cyclopropanol with an Aryl Bromide:

Materials:

-

Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Tri(o-tolyl)phosphine (P(o-tol)₃) or Tri(tert-butyl)phosphine (P(t-Bu)₃)

-

Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃)

-

Aryl cyclopropanol

-

Aryl bromide

-

Anhydrous toluene or dioxane

-

Schlenk tube or sealed vial

-

Magnetic stirrer and heating block/oil bath

Protocol:

-

To a dry Schlenk tube or sealed vial equipped with a magnetic stir bar, add the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%), the phosphine ligand (e.g., P(t-Bu)₃, 10 mol%), and the base (e.g., K₃PO₄, 2 equivalents).

-

The tube is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times.

-

Add the aryl cyclopropanol (1 equivalent) and the aryl bromide (1.5 equivalents).

-